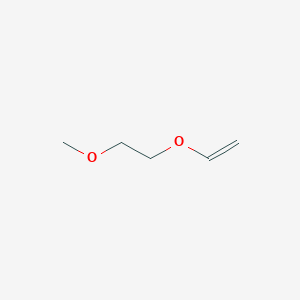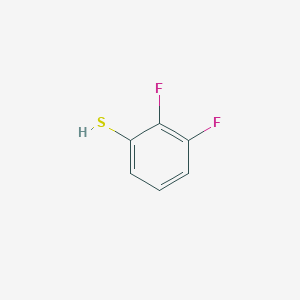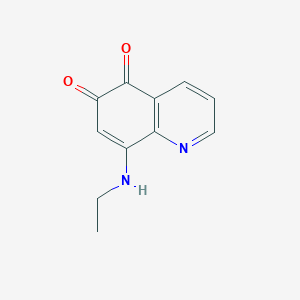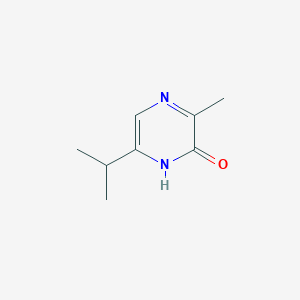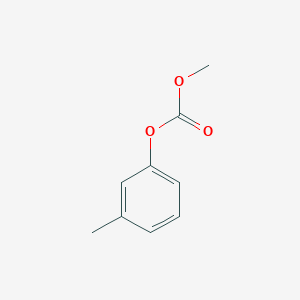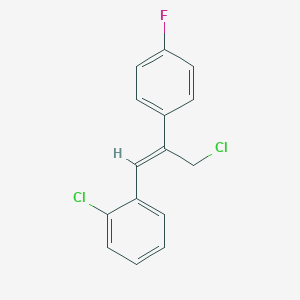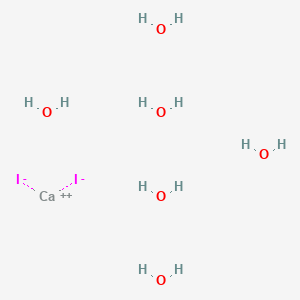
Calcium iodide, hexahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium iodide, hexahydrate (chemical formula: CaI₂·6H₂O) is an ionic compound composed of calcium and iodine. This colorless, deliquescent solid is highly soluble in water and exhibits properties similar to other related salts, such as calcium chloride . It is commonly used in various applications, including photography and as a source of iodine in cat food .
準備方法
Synthetic Routes and Reaction Conditions: Calcium iodide can be synthesized by treating calcium carbonate, calcium oxide, or calcium hydroxide with hydroiodic acid. The reaction is as follows : [ \text{CaCO}_3 + 2 \text{HI} \rightarrow \text{CaI}_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods: Industrial production of calcium iodide typically involves the reduction of calcium iodate with carbon at high temperatures. The process can be represented by the following reaction: [ \text{Ca(IO}_3)_2 + 5 \text{C} \rightarrow \text{CaI}_2 + 5 \text{CO} ]
Types of Reactions:
Oxidation and Reduction: Calcium iodide can undergo oxidation to form calcium iodate. For example: [ \text{CaI}_2 + 3 \text{O}_2 \rightarrow \text{Ca(IO}_3)_2 ]
Substitution: Calcium iodide can react with other halides to form different calcium halides. For instance: [ \text{CaI}_2 + \text{Cl}_2 \rightarrow \text{CaCl}_2 + \text{I}_2 ]
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or other oxidizing agents can be used to oxidize calcium iodide.
Halogens: Chlorine or bromine can be used for substitution reactions.
Major Products:
Calcium iodate: from oxidation reactions.
Calcium chloride: from substitution reactions.
科学的研究の応用
Calcium iodide, hexahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It serves as a source of iodine, which is essential for thyroid function in biological studies.
Medicine: Calcium iodide is used in the formulation of certain medications and supplements.
Industry: It is employed in the production of photographic chemicals and as an additive in animal feed.
作用機序
The mechanism of action of calcium iodide involves its dissociation into calcium and iodide ions in aqueous solutions. These ions participate in various biochemical and chemical processes. For example, iodide ions can be oxidized to iodine, which is crucial for thyroid hormone synthesis .
類似化合物との比較
- Calcium chloride (CaCl₂)
- Calcium bromide (CaBr₂)
- Calcium fluoride (CaF₂)
Comparison:
- Solubility: Calcium iodide is highly soluble in water, similar to calcium chloride and calcium bromide, but unlike calcium fluoride, which is sparingly soluble .
- Reactivity: Calcium iodide can undergo oxidation and substitution reactions, similar to calcium chloride and calcium bromide. calcium fluoride is relatively inert and does not readily participate in such reactions .
- Applications: While calcium iodide is used in photography and as an iodine source, calcium chloride is widely used for de-icing and as a drying agent. Calcium bromide is used in drilling fluids, and calcium fluoride is used in the production of optical components .
特性
CAS番号 |
10031-31-9 |
|---|---|
分子式 |
CaH12I2O6 |
分子量 |
401.98 g/mol |
IUPAC名 |
calcium;diiodide;hexahydrate |
InChI |
InChI=1S/Ca.2HI.6H2O/h;2*1H;6*1H2/q+2;;;;;;;;/p-2 |
InChIキー |
GVHRTAKEBFEMFD-UHFFFAOYSA-L |
SMILES |
O.O.O.O.O.O.[Ca+2].[I-].[I-] |
正規SMILES |
O.O.O.O.O.O.[Ca+2].[I-].[I-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
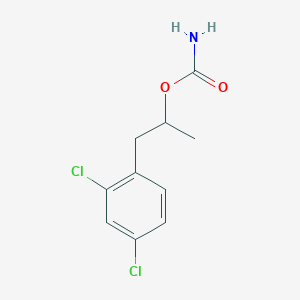
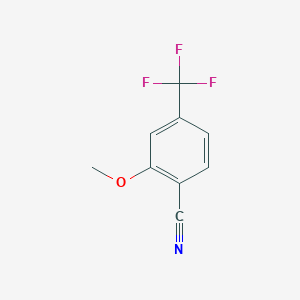


![(2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B161389.png)
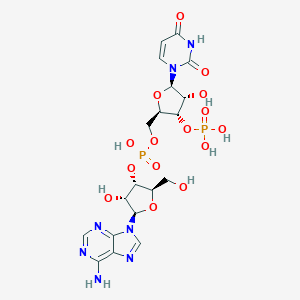
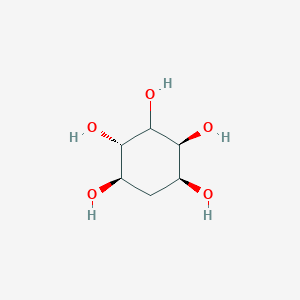
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B161400.png)
